7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one
Description
7-[(2-Chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative featuring a 2-chloro-6-fluorobenzyloxy substituent at position 7 and a 4-fluorophenyl group at position 3 of the chromen-4-one core. The compound’s structure combines halogenated aromatic moieties, which are known to influence electronic properties, lipophilicity, and biological interactions.
The benzyloxy group at position 7 likely enhances metabolic stability compared to hydroxylated analogs, as seen in related compounds (e.g., 3-(2-chloro-6-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, ).
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-3-(4-fluorophenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2O3/c23-19-2-1-3-20(25)18(19)12-27-15-8-9-16-21(10-15)28-11-17(22(16)26)13-4-6-14(24)7-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPIQOZGQXDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.
Introduction of the 2-chloro-6-fluorobenzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via an etherification reaction using 2-chloro-6-fluorobenzyl chloride and a suitable base such as potassium carbonate.
Introduction of the 4-fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using 4-fluorophenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group if present.
Reduction: Reduction reactions can occur at the carbonyl group of the chromen-4-one core.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl group.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that chromenone derivatives, including the compound , exhibit significant anticancer properties. A study demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
2. Anti-inflammatory Effects
Fluorinated chromenones have been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
3. Antimicrobial Properties
The compound has also been assessed for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this chromenone derivative is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its ability to act as an electron transport material may improve the efficiency of electronic devices .
2. Photovoltaic Cells
The compound's photophysical properties suggest potential use in photovoltaic applications. Studies are ongoing to evaluate its efficiency as a light-harvesting material in solar cells, which could contribute to the development of more efficient renewable energy technologies .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry examined the anticancer mechanisms of fluorinated chromenones. The researchers found that these compounds activated caspase pathways leading to cell death in various cancer cell lines. The study concluded that modifications to the chromenone structure could enhance potency and selectivity against cancer cells.
Case Study 2: Anti-inflammatory Activity
Research conducted by Pharmaceutical Biology evaluated the anti-inflammatory effects of several chromenone derivatives, including the target compound. The study reported a significant reduction in inflammatory markers in treated cell cultures, indicating potential therapeutic applications for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Alkoxy chains with flexible linkers (e.g., propoxy, butoxy) generally achieve higher yields (72–79%) compared to rigid or bulky groups (e.g., 58% for pentyloxy in compound 27, ). The target compound’s benzyloxy group may require optimized reaction conditions due to steric hindrance.
- Halogenation: Chloro and fluoro substituents improve lipophilicity and binding affinity in antimicrobial agents (e.g., compounds in and ). The target’s 2-chloro-6-fluorobenzyloxy group may enhance these properties relative to non-halogenated analogs.
Spectroscopic and Analytical Comparisons
Chromen-4-one derivatives are typically characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS. For example:
- Compound 3b (): $ ^1H $-NMR shows aromatic protons at δ 6.8–8.1 ppm, with methoxy singlets at δ 3.8–3.9 ppm. HRMS matches the calculated [M$^+$] at 475.1184.
- Compound 25 (): $ ^1H $-NMR displays a triplet for the propoxy linker (δ 4.1–4.3 ppm) and aromatic protons for chlorophenoxy groups (δ 6.7–7.4 ppm).
The target compound is expected to exhibit:
- A singlet for the chromen-4-one carbonyl (δ ~177 ppm in $ ^{13}C $-NMR).
- Split aromatic peaks for the 2-chloro-6-fluorobenzyloxy group (δ 7.0–7.8 ppm in $ ^1H $-NMR).
- Molecular ion [M$^+$] at m/z 402.03 (calculated for C${22}$H${14}$ClF$2$O$3$).
Biological Activity
The compound 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one , identified by its CAS number 578753-84-1, is a member of the chromenone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C28H24ClFO5
- Molecular Weight : 494.94 g/mol
- CAS Number : 578753-84-1
The structure consists of a chromenone core substituted with a chloro-fluorobenzyl ether and a fluorophenyl group, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer potential. For instance, studies have shown that derivatives of chromenones can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may interact with key proteins involved in cell survival and proliferation, such as Bcl-2 family proteins, leading to increased apoptosis in cancerous cells.
Case Study: In Vitro Analysis
A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes and inhibit essential cellular processes.
Antibacterial Activity
A recent study assessed the antibacterial efficacy of similar compounds against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant bactericidal activity, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
Antioxidant Properties
Chromone derivatives are known for their antioxidant capabilities. This specific compound's ability to scavenge free radicals can contribute to its protective effects against oxidative stress-related diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals |
Molecular Interactions
The biological activity of This compound is likely due to its ability to form hydrophobic interactions with target proteins. Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts, which are crucial for binding affinity and specificity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Substitutions on the phenyl rings significantly affect its potency:
- Chloro and Fluoro Substituents : Enhance lipophilicity and improve membrane penetration.
Q & A
Q. What are the established synthetic routes for 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-4H-chromen-4-one, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Core Formation: A chromen-4-one core is synthesized via condensation of substituted hydroxyacetophenone derivatives with β-ketoesters under basic conditions (e.g., sodium ethoxide) .
- Substituent Introduction: The benzyloxy group is introduced via nucleophilic substitution or etherification. For example, propargyl bromide in DMF with K₂CO₃ facilitates alkoxy group attachment .
- Halogenation: Fluorine and chlorine substituents are added using electrophilic aromatic substitution or via pre-functionalized starting materials.
Optimization Tips: - Use anhydrous solvents (DMF, THF) and controlled temperatures to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to avoid impurities in final steps .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., 300–400 MHz) resolve substituent positions. For example, aromatic protons of fluorophenyl groups appear as doublets (δ 6.9–7.4 ppm) with coupling constants reflecting fluorine's ortho/para effects .
- X-ray Crystallography: Use SHELXL for refinement, especially for resolving halogen positions and confirming stereochemistry. OLEX2 integrates structure solution, refinement, and analysis, streamlining workflows for complex substituents .
- HRMS: High-resolution mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns (e.g., m/z 411.0964 [M+H⁺] for a related compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Validation Assays: Perform dose-response experiments (e.g., IC₅₀ for enzyme inhibition) to confirm activity discrepancies. For example, moderate AChE inhibition predicted via docking may require adjusting binding site protonation states .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions under physiological conditions (e.g., solvation, pH) to assess stability.
- Crystallographic Validation: Co-crystallize the compound with target proteins (e.g., COX-2) to directly observe binding modes .
Q. What strategies are recommended for optimizing the regioselectivity of etherification or substitution reactions in its synthesis?
Methodological Answer:
- Lewis Acid Catalysis: Use BF₃·Et₂O or AlCl₃ to direct Friedel-Crafts alkylation, ensuring substitution occurs at the chromenone 7-position .
- Protecting Groups: Temporarily block reactive sites (e.g., phenolic -OH) to prevent unwanted side reactions during benzyloxy group installation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of oxygen atoms in etherification steps .
Q. How does the electronic environment of substituents influence the compound's reactivity and biological interactions?
Methodological Answer:
- Electron-Withdrawing Effects: The 2-chloro-6-fluorobenzyl group reduces electron density on the chromenone ring, enhancing electrophilic substitution at the 3-position .
- Fluorine's Role: Fluorine atoms increase metabolic stability and modulate lipophilicity, improving blood-brain barrier penetration in neuroprotective studies .
- Hydrogen Bonding: The 4-fluorophenyl group engages in π-π stacking with aromatic residues in enzyme active sites (e.g., COX inhibition) .
Q. What advanced statistical methods can analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Multivariate Analysis: Use principal component analysis (PCA) to correlate substituent properties (e.g., Hammett σ values) with bioactivity (e.g., IC₅₀ for cytotoxicity) .
- QSAR Modeling: Develop 3D-QSAR models using CoMFA or CoMSIA to predict activity of untested analogs. Validate with leave-one-out cross-validation .
- Machine Learning: Train neural networks on datasets combining synthetic, spectroscopic, and bioactivity data to prioritize high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
